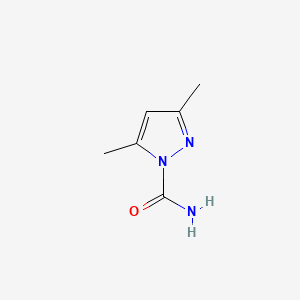

3,5-Dimethyl-1H-pyrazole-1-carboxamide

Description

Significance within Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this domain, pyrazole (B372694) derivatives are a subject of continuous investigation. mdpi.commdpi.com The synthesis of 3,5-Dimethyl-1H-pyrazole-1-carboxamide is a practical illustration of fundamental pyrazole chemistry. The conventional method for creating the pyrazole core involves the reaction between a 1,3-dicarbonyl compound, like acetylacetone (B45752), and a hydrazine (B178648) derivative. britannica.com

The significance of this compound in this research area stems from its utility as a modifiable scaffold. Researchers have developed various synthetic strategies, including one-pot methods starting from structurally related compounds like 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, to create a library of novel derivatives. chemrxiv.org These reactions, often catalyzed by a weak base and carried out by refluxing in solvents like ethanol (B145695), allow for the attachment of different functional groups, leading to new heterocyclic systems with potentially unique properties. chemrxiv.orgchemrxiv.org The ongoing refinement of synthetic methods and the exploration of its reactivity highlight its established role in the synthetic chemist's toolkit. researchgate.net

Relevance of Pyrazole Core in Chemical and Biological Domains

The pyrazole ring, the central structural motif of this compound, is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This designation is due to its frequent appearance in a wide array of biologically active compounds and its favorable drug-like properties. nih.govglobalresearchonline.net Pyrazole is a five-membered heterocycle with two adjacent nitrogen atoms, one of which is a pyrrole-like proton donor and the other a pyridine-like proton acceptor. mdpi.com This unique arrangement allows the pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov

The substitution pattern on the pyrazole ring significantly influences its chemical and biological properties. nih.gov The versatility of the pyrazole core has led to its incorporation into a vast number of compounds with diverse therapeutic applications. nih.govmdpi.com Pyrazole derivatives have been developed as anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant agents. mdpi.commdpi.comresearchgate.net For example, the well-known anti-inflammatory drug Celecoxib features a pyrazole scaffold. researchgate.netnih.gov

Beyond medicine, pyrazole derivatives have applications in agricultural chemistry. globalresearchonline.net this compound itself has been shown to be an effective nitrification inhibitor in soil, which can enhance crop yields by modulating nitrogen availability. The broad applicability of the pyrazole core in designing functionally specific molecules underscores its importance across multiple scientific and industrial sectors. mdpi.combritannica.comglobalresearchonline.net

Interactive Table: Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₆H₉N₃O nih.gov | C₆H₉N₃S nih.gov | C₆H₈N₂O₂ sigmaaldrich.com |

| Molecular Weight | 139.15 g/mol | 155.22 g/mol nih.govcymitquimica.com | 140.14 g/mol sigmaaldrich.com |

| Physical Form | Solid | Solid | Solid sigmaaldrich.com |

| IUPAC Name | 3,5-dimethylpyrazole-1-carboxamide | 3,5-dimethylpyrazole-1-carbothioamide nih.gov | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRDSDDYNMVKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239411 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-48-5 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 934-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 934-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 934-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TR59ZE0M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 1h Pyrazole 1 Carboxamide

Established Synthetic Routes for 3,5-Dimethyl-1H-pyrazole-1-carboxamide

The synthesis of this compound is built upon fundamental principles of heterocyclic chemistry, primarily involving the construction of the pyrazole (B372694) ring followed by the introduction of the carboxamide functional group.

Condensation Reactions with Pyrazole Derivatives and Carboxamide Precursors

The foundational approach to synthesizing the pyrazole core of the target molecule is the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydrazine (B178648). wikipedia.orgyoutube.com This reaction efficiently produces 3,5-dimethylpyrazole (B48361), the direct precursor for the title compound. wikipedia.org

Reaction Scheme for 3,5-dimethylpyrazole Synthesis: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O wikipedia.org

Once 3,5-dimethylpyrazole is obtained, the synthesis is completed by introducing the carboxamide group at the N1 position of the pyrazole ring. This step represents a critical functionalization, transforming the simple pyrazole into the more complex carboxamide derivative.

One-Pot Synthesis Approaches from Related Precursors

Research has explored more streamlined one-pot syntheses, often starting from precursors that are structurally related to the final product. A notable precursor in this context is 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide. chemrxiv.orgchemrxiv.org Although the direct one-pot conversion to this compound is less commonly detailed, the methods used for creating its analogues from this thiohydrazide precursor are highly relevant.

These one-pot syntheses involve reacting 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with various electrophiles like diketones, carboxylic acids, or ethyl cyanoacetate. chemrxiv.orgchemrxiv.org The reactions are typically conducted in solvents such as ethanol (B145695) or acetic acid, often with a catalytic amount of a base like triethylamine (B128534), and require refluxing for several hours to proceed to completion. chemrxiv.org For instance, the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with 1,3-diketones can yield different products depending on the presence of a catalyst. chemrxiv.org Another example is the synthesis of the related compound 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, which can be achieved through a one-pot condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione. pleiades.online

| Reactant 2 | Solvent | Catalyst | Reaction Time (Reflux) | Product |

|---|---|---|---|---|

| 1,3-diphenylpropane-1,3-dione | Ethanol or Acetic Acid | None | 5 hours | Pyrazole derivative (3) |

| 1,3-diphenylpropane-1,3-dione | Ethanol | Triethylamine | 5 hours | Compound (4) |

| Acetylacetone | Ethanol | Triethylamine | 5 hours | Compound (6) |

| Ethyl Cyanoacetate | Absolute Ethanol | None | 6 hours | Compound (9) |

| Stearic Acid | Ethanol | None | Not Specified | Compound (11) |

Optimization of Reaction Conditions in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of solvent, catalyst, and temperature.

The solvent can dramatically influence reaction outcomes. For example, in the addition of 3,5-dimethylpyrazole to dimethyl acetylenedicarboxylate (B1228247) (DMAD), aprotic solvents lead to high stereoselectivity, whereas protic solvents result in a mixture of products. rsc.org Similarly, the reaction of 3,5-dimethylpyrazole with zinc(II) carboxylates yields different products depending on whether methanol (B129727) or dimethylformamide (DMF) is used as the solvent. rsc.org

Catalysts also play a pivotal role. In the synthesis of pyrazole carboxamide derivatives, bases like triethylamine are frequently added to facilitate the reaction. chemrxiv.org However, catalyst choice must be carefully considered. In a study on the synthesis of a thiophene-based pyrazole amide, using TiCl₄ with pyridine (B92270) as a base and solvent resulted in a very low yield of only 12%, indicating that this system was not optimal for that specific transformation. mdpi.com

| Protocol | Reactants | Catalyst/Base | Solvent | Yield |

|---|---|---|---|---|

| A | 5-bromothiophene carboxylic acid + 3-methyl-1-phenyl pyrazol-5-amine | TiCl₄ | Pyridine | 12% |

Derivatization Strategies for this compound and its Analogues

The pyrazole carboxamide scaffold is a versatile platform for further chemical modification, allowing for the creation of a wide array of analogues with diverse properties. Derivatization can target either the carboxamide group or the pyrazole ring itself.

Modifications of the Carboxamide Functional Group

The carboxamide group is a prime site for modification. A common strategy involves synthesizing pyrazole-carboxylic acids and then coupling them with a variety of amines to generate a library of amide derivatives. This amidation is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). nih.gov This method allows for the introduction of diverse substituents onto the amide nitrogen, systematically altering the molecule's properties. For example, a series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives was synthesized by reacting the corresponding pyrazole-5-carbonyl chloride with various substituted amines in excellent yields. nih.gov

Starting from the related precursor, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, it is possible to synthesize different heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of 1,3,4-thiadiazine derivatives, demonstrating a significant transformation of the initial functional group. chemrxiv.orgchemrxiv.org

| Starting Material | Reagents | Functional Group Transformation | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | Appropriate amine, HOBt, EDC | Amidation | Pyrazole-3-carboxamide derivatives | nih.gov |

| Pyrazole-4-carboxylic acid | Appropriate amine, HOBt, EDC | Amidation | Pyrazole-4-carboxamide derivatives | nih.gov |

| 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride | Substituted amines | Amidation | 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives | nih.gov |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | α-haloketones | Cyclization | 1,3,4-Thiadiazine derivatives | chemrxiv.orgchemrxiv.org |

Substituent Effects on the Pyrazole Ring

Modifying the substituents on the pyrazole ring itself can profoundly influence the molecule's chemical and biological properties. nih.gov The electron-rich nature of the pyrazole ring, with its two adjacent nitrogen atoms, allows for significant electronic modulation through the introduction of various functional groups. researchgate.net

The type and position of substituents matter. For example, a meta-methyl group on the pyrazole ring has been linked to a reduction in adverse gastrointestinal effects in certain contexts. nih.gov Electron-withdrawing groups, such as halogens or nitro groups, can enhance the anti-inflammatory and antinociceptive efficacy of pyrazole analogues. nih.gov Conversely, electron-donating groups, like a methoxy (B1213986) moiety, can introduce additional hydrogen bonding capabilities, potentially improving interactions with biological targets. nih.gov Studies have shown that pyrazole derivatives with specific substitutions, such as a furan (B31954) group at the 5-position and a para-methylphenyl group at the 3-position, exhibit targeted activity against enzymes like monoamine oxidase (MAO). researchgate.net

| Substituent Type | Example Group | Position | Observed Effect |

|---|---|---|---|

| Alkyl | Methyl (-CH₃) | meta-position | Suppression of harmful gastrointestinal effects |

| Electron-withdrawing | Halogen, Nitro (-NO₂) | Various | Enhanced antinociceptive and anti-inflammatory efficacy |

| Electron-donating | Methoxy (-OCH₃) | Various | Confers additional hydrogen bonding and interaction with targets |

Synthesis of Novel Pyrazole-1-carbothiohydrazide and Related Derivatives

The transformation of this compound into its corresponding carbothiohydrazide and other related derivatives represents a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal and materials chemistry. This section details the synthetic methodologies for obtaining 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide and its subsequent use in the preparation of novel pyrazole-containing molecules.

A plausible and chemically sound approach to synthesize 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide from this compound involves a two-step reaction sequence. The initial step is the thionation of the carboxamide to yield 3,5-dimethyl-1H-pyrazole-1-carbothioamide. This transformation is a standard procedure in organic synthesis, often accomplished using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Following the successful thionation, the resulting 3,5-dimethyl-1H-pyrazole-1-carbothioamide can be reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic substitution reaction at the thiocarbonyl carbon results in the displacement of the amino group and the formation of the desired 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide.

Alternatively, 3,5-dimethyl-1H-pyrazole-1-carbothioamide can be synthesized directly from the reaction of thiosemicarbazide (B42300) with acetylacetone. chemicalbook.com This method involves the condensation of the two reactants, typically in the presence of an acid catalyst such as hydrogen chloride, in an aqueous medium at room temperature. chemicalbook.com

Once obtained, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide serves as a versatile intermediate for the synthesis of a variety of heterocyclic derivatives. For instance, it can be used in cyclocondensation reactions to form more complex fused ring systems. A notable application is the synthesis of pyrazolyl-1,3,4-thiadiazine derivatives. researchgate.net These compounds are prepared by reacting the pyrazole-1-carbothiohydrazide with various electrophilic reagents, such as 2-oxo-N'-arylpropanehydrazonoyl chlorides, 2-chloro-2-(2-arylhydrazono)acetates, and 3-bromoacetylcoumarin. researchgate.net The presence of the free carbothiohydrazide moiety is considered crucial for the progression of these reactions. researchgate.net

The general synthetic scheme for the preparation of pyrazole-1-carbothiohydrazide and its derivatives is illustrated below:

Scheme 1: General Synthesis of Pyrazole-1-carbothiohydrazide and Derivatives

The research findings related to the synthesis of pyrazole-1-carbothioamide and its derivatives are summarized in the following table:

| Starting Material(s) | Reagent(s) | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Thiosemicarbazide, Acetylacetone | Hydrogen chloride | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | Water, 20°C, 5 h | 85 | chemicalbook.com |

| Chalcones, Hydrazinecarbothioamide hydrochloride | Amberlyst-15 | Pyrazole carbothioamide derivatives | Acetonitrile, Room Temperature, 1-2 h | Good | nanobioletters.com |

| Pyrazole-1-carbothiohydrazide | 2-Oxo-N'-arylpropanehydrazonoyl chloride | Pyrazolyl 1,3,4-thiadiazines | - | - | researchgate.net |

| Pyrazole-1-carbothiohydrazide | 2-Chloro-2-(2-arylhydrazono)acetate | Pyrazolyl 1,3,4-thiadiazines | - | - | researchgate.net |

| Pyrazole-1-carbothiohydrazide | 3-Bromoacetylcoumarin | Pyrazolyl 1,3,4-thiadiazines | - | - | researchgate.net |

Advanced Spectroscopic and Crystallographic Investigations of 3,5 Dimethyl 1h Pyrazole 1 Carboxamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Dimethyl-1H-pyrazole-1-carboxamide in solution.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary data for structural assignment. pleiades.onlinenih.gov In ¹H NMR, the molecule exhibits distinct signals corresponding to the methyl protons, the pyrazole (B372694) ring proton, and the carboxamide protons. The two methyl groups (at C3 and C5) are chemically equivalent due to tautomerism or rapid rotation and typically appear as a single sharp peak. The lone proton on the pyrazole ring (H4) shows up as a singlet, and the -NH₂ protons of the carboxamide group also produce a characteristic signal. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each unique carbon atom. nih.govresearchgate.net This includes the two methyl carbons, the three pyrazole ring carbons (C3, C4, and C5), and the carbonyl carbon of the carboxamide group. The chemical shifts are indicative of the electronic environment of each carbon nucleus.

Two-dimensional (2D) NMR techniques are employed to confirm the connectivity between atoms.

COSY (Correlation Spectroscopy) establishes correlations between coupled protons, though in this relatively simple molecule, its main use would be to confirm the absence of coupling for the singlet protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of the H4 signal to the C4 carbon and the methyl proton signal to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular framework. For instance, HMBC spectra would show correlations from the methyl protons to the C3 and C5 carbons of the pyrazole ring, and from the H4 proton to the C3 and C5 carbons, confirming the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3,5-Dimethyl-1H-pyrazole Derivatives Data is generalized from typical values for pyrazole derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| 3-CH₃, 5-CH₃ | ~2.2 - 2.5 | ~10 - 15 | Protons and carbons of the two methyl groups. |

| H4 | ~6.0 - 6.2 | ~105 - 110 | Proton and carbon at position 4 of the pyrazole ring. |

| C3, C5 | - | ~140 - 150 | Carbons at positions 3 and 5 of the pyrazole ring. |

| C=O | - | ~155 - 165 | Carbonyl carbon of the carboxamide group. |

| NH₂ | ~5.5 - 7.5 (broad) | - | Protons of the primary amide group. |

NH-pyrazoles exhibit annular tautomerism, a form of prototropy where the N-H proton can migrate between the two nitrogen atoms of the pyrazole ring. bohrium.com For this compound, the substituents at the 3- and 5-positions are identical (methyl groups), rendering the two tautomeric forms degenerate, meaning they are chemically identical and have equal energy. fu-berlin.de

The rate of this proton exchange influences the NMR spectrum. researchgate.net

Slow Exchange: At low temperatures, the proton exchange can be slowed on the NMR timescale. For non-symmetrical pyrazoles, this would result in separate signals for the two tautomers. nih.gov For symmetrical systems like 3,5-dimethylpyrazole (B48361), the signals for the corresponding C3/C5 and 3-CH₃/5-CH₃ remain equivalent.

Fast Exchange: At room temperature, the proton exchange is typically rapid, leading to time-averaged signals. This is why the C3 and C5 carbons, as well as the two methyl groups, appear as a single resonance in the ¹³C and ¹H NMR spectra, respectively. fu-berlin.de

The study of proton exchange rates, often as a function of temperature and solvent, provides insight into the activation energy of the tautomerization process. bohrium.com The presence of hydrogen-bonding solvents can facilitate intermolecular proton transfer, affecting the exchange rate.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Vibrational spectroscopy is essential for identifying the functional groups present in this compound and analyzing its bonding characteristics. pleiades.onlinednu.dp.ua

FT-IR Spectroscopy: The infrared spectrum provides a distinct fingerprint of the molecule. Key absorption bands confirm the presence of the carboxamide and pyrazole moieties.

N-H Stretching: The amide N-H group typically shows one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands is characteristic of a primary amide (-NH₂).

C-H Stretching: Vibrations corresponding to the methyl and pyrazole C-H bonds are observed around 2900-3100 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band for the carbonyl group is expected in the region of 1650-1690 cm⁻¹, which is a hallmark of the amide functional group.

N-H Bending (Amide II band): This band appears around 1590-1650 cm⁻¹ and arises from the in-plane bending of the N-H bond.

C=N and C=C Stretching: The pyrazole ring vibrations are observed in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds involving non-polar character. The symmetric vibrations of the pyrazole ring are often more prominent in the Raman spectrum than in the IR spectrum. nih.gov In the solid state, low-frequency Raman bands can give information about lattice vibrations and intermolecular interactions, such as the formation of hydrogen-bonded dimers or trimers. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Based on data for the ligand and related pyrazole compounds. nih.govdnu.dp.ua

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3465, 3350 | ν(N-H) stretch of amide | FT-IR |

| 3094, 2923 | ν(C-H) stretch (pyrazole ring, methyl) | FT-IR |

| ~1680 | ν(C=O) stretch (Amide I) | FT-IR, Raman |

| 1571 | δ(N-H) bend (Amide II), ν(C=N) stretch | FT-IR |

| 1472, 1410 | ν(C=C), ν(C=N) ring stretch | FT-IR, Raman |

| 1288 | ν(C-N) stretch | FT-IR |

| 1044 | Ring breathing mode | Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. For this compound (C₆H₉N₃O), the exact mass is 139.0746 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 139. The fragmentation pattern provides a roadmap of the molecule's stability and bond strengths. Plausible fragmentation pathways include:

Loss of the carboxamide moiety: Cleavage of the N-N bond can lead to the loss of the carboxamide group (•CONH₂) or related fragments, resulting in a peak corresponding to the 3,5-dimethylpyrazole cation at m/z 95.

Alpha-cleavage: Fragmentation can be initiated by the loss of an isocyanic acid molecule (HNCO, 43 Da) from the carboxamide group, leading to a fragment ion at m/z 96, corresponding to the 3,5-dimethylpyrazole molecule.

Ring Cleavage: The pyrazole ring itself can undergo fragmentation, leading to smaller charged species, though this often requires higher energy.

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

While the crystal structure of the free ligand this compound is not widely reported, studies on its metal complexes provide detailed insight into its molecular geometry. For example, in a mononuclear copper(II) complex, the ligand coordinates to the metal center. dnu.dp.ua Single-crystal X-ray diffraction analysis of such complexes reveals that the pyrazole ring is nearly planar. dnu.dp.ua

The crystal structure of the parent compound, 3,5-dimethylpyrazole, shows that the molecules self-assemble into cyclic, hydrogen-bonded trimers in the solid state. fu-berlin.denih.gov It is highly probable that this compound also engages in extensive hydrogen bonding in the solid state. The amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), likely forming intermolecular N-H···O and N-H···N hydrogen bonds, which link the molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

Table 3: Representative Crystallographic Data for a Complex of 1-Carboxamide-3,5-dimethylpyrazole Data from a mononuclear copper(II) complex. dnu.dp.ua

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Z (Molecules per unit cell) | 2 |

| Key Intermolecular Interactions | N-H···O hydrogen bonds; H···H, H···C, H···N contacts |

Analysis of Hydrogen Bonding Networks and Weak Intermolecular Interactions in Crystal Packing

The crystal packing of pyrazole derivatives is often dominated by a network of hydrogen bonds and other weak intermolecular interactions. In the case of this compound, the primary hydrogen bond donor is the amide N-H group, while the carbonyl oxygen and the pyrazole nitrogen atoms can act as acceptors.

An insightful parallel can be drawn from the crystal structure of 3,5-dimethyl-1H-pyrazole-1-carbothioamide, for which crystallographic data is available (CCDC Number: 266480). nih.gov In this thioamide analog, the N-H protons of the thioamide group and the sulfur atom are key players in forming hydrogen bonds. It is reasonable to infer that the carboxamide oxygen in our target compound would play a similar, if not stronger, role as a hydrogen bond acceptor compared to the sulfur in the thioamide.

Studies on other pyrazole-carboxamide derivatives consistently show the formation of robust intermolecular hydrogen bonds. For instance, in the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, creating a three-dimensional network. This is further stabilized by weak C-H···O interactions. The presence of both N-H···N and N-H···O bonds highlights the dual acceptor capability of the pyrazole nitrogen and the carboxamide oxygen.

Beyond classical hydrogen bonds, weak intermolecular interactions such as C-H···π interactions are also crucial in stabilizing the crystal lattice of pyrazole-containing compounds. In these interactions, a C-H bond can act as a weak acid, donating a proton to the π-system of a pyrazole or other aromatic ring. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal structure.

The following table summarizes the expected and observed hydrogen bonding interactions in pyrazole carboxamide systems based on analogous structures.

| Interaction Type | Donor | Acceptor | Relevance to this compound |

| N-H···O | Amide N-H | Carbonyl Oxygen | Highly probable primary interaction leading to dimers or chains. |

| N-H···N | Amide N-H | Pyrazole Nitrogen | A likely secondary interaction contributing to a 3D network. |

| C-H···O | Methyl/Pyrazole C-H | Carbonyl Oxygen | Weak interactions that provide additional stabilization. |

| C-H···π | Methyl/Pyrazole C-H | Pyrazole Ring | Possible interactions contributing to crystal packing efficiency. |

Conformational Analysis in the Crystalline State

Analysis of related N-acylpyrazole structures reveals a general preference for a conformation where the pyrazole ring and the amide group are not coplanar. The dihedral angle between the plane of the pyrazole ring and the plane of the carboxamide group is a critical parameter. This torsion is influenced by a balance of electronic effects, such as conjugation between the pyrazole π-system and the amide group, and steric hindrance between the substituents on the pyrazole ring (the methyl groups at positions 3 and 5) and the amide group.

In many pyrazole derivatives, the crystal structure reveals a staggered conformation to minimize steric repulsion. Studies on N-acylhydrazones, which share the N-acyl moiety, have shown that methylation can significantly alter the preferred dihedral angle, shifting the equilibrium between antiperiplanar and synperiplanar conformations.

The planarity of the pyrazole ring itself is generally maintained. However, the exocyclic N-C bond of the carboxamide group can exhibit some degree of torsional flexibility. The specific conformation adopted in the crystalline state will be the one that allows for the most stable network of intermolecular interactions, particularly hydrogen bonds.

The following table presents key conformational parameters observed in analogous pyrazole structures, which can be extrapolated to this compound.

| Compound | Key Torsional Angle | Observation | Implication for Target Compound |

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Dihedral angle between pyrazole and benzene (B151609) rings | Non-coplanar arrangement | Suggests a likely non-coplanar conformation between the pyrazole and carboxamide groups. |

| N-methylated N-acylhydrazones | O=C-N-X dihedral angle | Shift from antiperiplanar to synperiplanar upon methylation | Indicates that substitution patterns can significantly influence the rotational conformation around the N-N bond. |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide | - | Molecules linked by intermolecular hydrogen bonds into a 3D network | The final conformation will be one that optimizes intermolecular packing and hydrogen bonding. |

Theoretical and Computational Chemistry Approaches to 3,5 Dimethyl 1h Pyrazole 1 Carboxamide

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are widely used to model the properties of pyrazole (B372694) derivatives. jcsp.org.pknih.gov These calculations are instrumental in optimizing molecular geometries and predicting electronic and charge transfer properties. jcsp.org.pk For pyrazole compounds, the B3LYP method, often paired with a 6-311+G** basis set, has been shown to provide structural and spectroscopic data that are in good agreement with experimental results. nih.gov Such computational studies are foundational for understanding the molecule's behavior and for designing new derivatives with specific properties. jcsp.org.pk

| Computational Parameter | Significance | Typical Findings in Related Pyrazoles |

| HOMO Energy | Represents the ability to donate an electron. | Higher energies indicate a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron. | Lower energies indicate a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity and potential for intramolecular charge transfer. nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and identifying reactive sites. researchgate.netacu.edu.in These maps illustrate regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic centers, respectively. researchgate.net In a typical MEP map, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. acu.edu.inproteopedia.org For pyrazole derivatives, the MEP map reveals that the most negative potential is generally located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carboxamide group, identifying them as key sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amide group typically show positive potential, marking them as electrophilic sites. researchgate.net

| Color Region on MEP Map | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich; potential nucleophilic site (e.g., C=O oxygen, ring nitrogens). researchgate.netresearchgate.net |

| Blue | Positive | Electron-poor; potential electrophilic site (e.g., N-H hydrogens). acu.edu.inresearchgate.net |

| Green/Yellow | Intermediate/Neutral | Regions of moderate potential. researchgate.net |

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| Lone Pair (LP) of Oxygen | π* (N-C) | n → π | Stabilizes the carboxamide group. |

| Lone Pair (LP) of Nitrogen | π (C=C) | n → π | Contributes to the electronic stability of the pyrazole ring. |

| π (C=C) | π (C=N) | π → π* | Indicates electron delocalization within the pyrazole ring system. |

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of particular functional groups. For 3,5-dimethyl pyrazole, theoretical calculations have been successfully used to assign vibrational modes, with the results showing good agreement with experimental FTIR and FT-Raman spectra. nih.gov This allows for a detailed understanding of the molecule's vibrational characteristics, such as the stretching and bending of C=O, N-H, C-N, and C-C bonds. A scaled quantum mechanical (SQM) force field is often applied to the calculated frequencies to improve the correlation with experimental data. nih.gov

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| N-H (Amide) | Stretching | ~3400 - 3500 |

| C-H (Methyl) | Stretching | ~2900 - 3000 |

| C=O (Amide) | Stretching | ~1650 - 1700 |

| C=N (Pyrazole Ring) | Stretching | ~1550 - 1600 |

| C-N (Amide) | Stretching | ~1300 - 1400 |

Molecular Dynamics Simulations for Studying Ligand-Target Stability and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of 3,5-Dimethyl-1H-pyrazole-1-carboxamide, MD simulations can be employed to understand how the molecule interacts with and binds to a biological target, such as an enzyme or receptor. These simulations provide insights into the stability of the ligand-target complex, revealing conformational changes and fluctuations in the binding site. nih.gov By analyzing parameters like root-mean-square deviation (RMSD) and intermolecular interactions (e.g., hydrogen bonds) over the simulation period, researchers can assess the durability and nature of the binding. Studies on other pyrazole-carboxamides have used MD simulations of up to 50 nanoseconds to confirm that the compounds remain stably bound within the active site of their target proteins, indicating their potential as effective inhibitors. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Pharmacokinetic Prediction

The assessment of a compound's absorption characteristics is crucial for determining its potential for oral bioavailability. Key parameters that are computationally predicted include:

Water Solubility: This parameter affects dissolution and subsequent absorption. Predictions are often provided in logarithmic units (logS).

Intestinal Absorption (Human): This is typically predicted as a percentage of absorption. For many small molecules, a high percentage is desirable for oral administration.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. In silico models predict the permeability of a compound across these cells, usually expressed in logarithmic units (log Papp).

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the absorption of drugs. Computational models predict whether a compound is likely to be a substrate or inhibitor of P-gp.

Following absorption, a compound's distribution throughout the body is a key determinant of its efficacy and potential for off-target effects. Important predicted parameters include:

Volume of Distribution at Steady State (VDss): This parameter provides an indication of the extent of a drug's distribution in the body's tissues compared to the plasma.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system and is a key safety consideration for peripherally acting drugs. Predictions are often given as a logBB value.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins can significantly impact its free concentration and, consequently, its pharmacological activity.

The metabolic fate of a compound is a primary determinant of its half-life and the potential for drug-drug interactions. In silico predictions in this area often focus on:

Cytochrome P450 (CYP) Inhibition: Computational models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a common cause of adverse drug reactions.

CYP Substrate: Predictions can also be made regarding which CYP isoforms are likely to metabolize the compound.

The route and rate of a compound's elimination from the body are essential pharmacokinetic parameters.

Total Clearance: This is a measure of the body's efficiency in eliminating a drug. It is often predicted as a composite of renal and hepatic clearance.

Renal Organic Cation Transporter (OCT2) Substrate: For compounds that are renally cleared, interaction with transporters like OCT2 can be important.

Early prediction of potential toxicity is a key goal of in silico ADMET profiling. Common toxicity endpoints that are computationally assessed include:

AMES Toxicity: The Ames test is a widely used method to assess a compound's mutagenic potential. In silico models predict the likelihood of a positive result in this assay.

Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. Computational models can provide an early warning of a compound's potential to cause liver damage.

hERG (human Ether-à-go-go-Related Gene) Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. In silico models are used to predict this potential liability.

Skin Sensitization: The potential for a compound to cause an allergic contact dermatitis can also be predicted.

Below is an example of how in silico ADMET data for a compound like this compound would be presented in data tables based on predictions from commonly used software. Note: The following data is illustrative and not based on actual research findings for this specific compound, as such data was not found in the public domain during the search.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value | Unit |

| Molecular Weight | 139.15 | g/mol |

| LogP | 0.50 | |

| Water Solubility (LogS) | -1.50 | |

| Human Intestinal Absorption | High | |

| Blood-Brain Barrier Permeant | No | |

| P-glycoprotein Substrate | No |

Table 2: Predicted Metabolic and Toxicity Properties

| Property | Prediction |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| AMES Toxicity | No |

| Hepatotoxicity | No |

| hERG I Inhibitor | No |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1h Pyrazole 1 Carboxamide

Coordination Reactions with Metal Ions and Complex Formation

3,5-Dimethyl-1H-pyrazole-1-carboxamide and its related derivatives are versatile ligands in coordination chemistry, readily forming complexes with a variety of transition metal ions. The pyrazole (B372694) ring, with its pyridine-like nitrogen atom, provides a primary coordination site. The reactivity of these ligands can be influenced by the substituents on the pyrazole ring and the reaction conditions.

Research has detailed the synthesis of several coordination compounds involving pyrazole-based ligands. For instance, the reaction of copper(II) chloride with derivatives like 3,5-dimethyl-1-(hydroxymethyl)-pyrazole can yield different complexes depending on the experimental setup. researchgate.net Similarly, mononuclear complexes of cadmium(II), copper(II), and iron(III) have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related pyrazole-acetamide ligand. nih.gov In one notable synthesis, a mononuclear copper(II) complex, Cu(C₆H₈N₃O)₂, was obtained with 1-carboxamide-3,5-dimethylpyrazole through an oxidative dissolution method of metallic copper. dnu.dp.ua This process involved the in-situ formation of the carboxamide ligand from 3,5-dimethyl-1H-pyrazole. dnu.dp.ua

The formation of these complexes is often a multi-stage process. For example, the synthesis of the Cu(C₆H₈N₃O)₂ complex involves the oxidation of copper metal, facilitated by air oxygen and ammonium (B1175870) ions, leading to the generation of Cu²⁺ ions that then react with the ligand. dnu.dp.ua

The binding of pyrazole-based ligands to metal centers can occur through various coordination modes, leading to diverse stereochemical outcomes. The primary binding site is typically the sp²-hybridized nitrogen atom of the pyrazole ring.

In the complex [Cu(C₆H₈N₃O)₂], formed with 1-carboxamide-3,5-dimethylpyrazole, the copper(II) ion is coordinated by two ligand molecules. dnu.dp.ua Similarly, in complexes with the related ligand 3,5-dimethyl-1H-pyrazole-1-carboxamidine, the ligand acts as a bidentate chelate, coordinating to the metal center through both the pyrazole ring nitrogen and the carboxamidine nitrogen. This results in an octahedral coordination environment around the metal ion in complexes like diaquabis(3,5-dimethyl-1H-pyrazole-1-carboxamidine)cobalt(II) dinitrate and its nickel(II) analogue. worktribe.com

The stereochemistry of the resulting complexes is often a distorted octahedral or square-pyramidal geometry. For example, in a copper(II) complex with 3,5-dimethyl-1H-pyrazole (DMPZ) and an oxalate (B1200264) anion, Cu(H₂O)(DMPZ)₂C₂O₄, the copper ion exhibits a slightly distorted square-pyramidal environment. dnu.dp.ua The equatorial plane is formed by two nitrogen atoms from two monodentate DMPZ molecules and two oxygen atoms from the chelating oxalate anion, while a water molecule occupies the axial position. dnu.dp.ua

The identity of the metal ion and the nature of the counter-anion play a crucial role in determining the final structure and composition of the coordination complex. Different metals, such as copper(II), cobalt(II), and nickel(II), exhibit distinct coordination preferences. researchgate.net

For instance, studies on N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) have shown that with cadmium(II) chloride, the complex [Cd(L1)₂Cl₂] is formed, where two chloride anions complete the coordination sphere. nih.gov In contrast, with copper(II) nitrate (B79036), the complex Cu(L1)₂(C₂H₅OH)₂₂ is obtained, where two ethanol (B145695) molecules are coordinated instead of the nitrate anions. nih.gov This demonstrates how the counter-anion can either directly participate in coordination or influence which solvent molecules bind to the metal center.

The reaction of 3,5-dimethyl-1-(hydroxymethyl)-pyrazole with different copper(II) halides also illustrates this influence. While copper(II) chloride leads to complexes like [CuCl₂(dmp)]₂ (where dmp = 3,5-dimethylpyrazole), the use of copper(II) bromide results in a different structure, [CuBr(L)]₂, where L is the deprotonated ligand. researchgate.net

Metal complexes derived from pyrazole-based ligands are recognized for their potential as catalysts in a range of chemical transformations. dnu.dp.uanih.gov The proton-responsive nature of protic pyrazoles makes them versatile in materials chemistry and homogeneous catalysis. nih.gov

While specific catalytic applications for complexes of this compound are an emerging area of research, the broader class of pyrazole complexes has shown significant promise. For example, ruthenium and iridium complexes with protic pyrazole ligands have been investigated for transfer hydrogenation of ketones and nitriles, as well as for the dehydrogenation of formic acid. nih.gov A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid demonstrated excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org The ability of pyrazole ligands to chelate metals makes them useful in designing catalysts for various chemical reactions. dnu.dp.ua

Deprotonation Reactions of the Carboxamide Group and Anionic Species Formation

The pyrazole ring of N-unsubstituted pyrazoles contains an acidic N-H proton. Deprotonation at this site leads to the formation of a pyrazolate anion, which is also a potent ligand. This process is often pH-dependent and can occur during complex formation reactions.

For example, in the synthesis of a trinuclear zinc complex, the gradual increase in basicity from evolving ammonia (B1221849) caused cleavage of the N-substituent and controlled the pyrazolate anion–neutral ligand equilibrium, which in turn governed the formation of the precipitate complex. researchgate.net The deprotonation of the pyrazole N-H is a key step in the formation of various metal-organic frameworks and complexes where the pyrazolate anion acts as a bridging ligand between metal centers. researchgate.net

Studies on pincer-type bis(1H-pyrazol-3-yl)pyridine ligands show that deprotonation can be stepwise and reversible, affording pyrazole-pyrazolato complexes. nih.gov While direct studies on the deprotonation of the carboxamide group (-CONH₂) of this compound are less common, the N-H of the pyrazole ring is the more acidic site and its deprotonation is a well-established reaction pathway in the coordination chemistry of this ligand class. researchgate.netnih.gov

Condensation Reactions for Scaffold Elaboration and Synthesis of Novel Heterocycles

Pyrazoles are valuable building blocks in synthetic organic chemistry, used as precursors for a wide array of more complex heterocyclic systems. chim.itnih.gov Condensation reactions involving functionalized pyrazoles are a common strategy for constructing fused heterocyclic rings, such as pyrazolo[1,5-a]pyrimidines. chim.itnih.gov

One-pot, three-component reactions represent an efficient method for synthesizing substituted pyrazoles. For instance, new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles have been synthesized by reacting 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine (B178648) hydrate (B1144303). researchgate.net

The synthesis of this compound itself can be achieved through a reaction where hydrolysis products of ammonium cyanate (B1221674) react with the starting 3,5-dimethyl-1H-pyrazole. dnu.dp.ua This demonstrates the reactivity of the pyrazole ring toward elaboration at the N-1 position. Pyrazole-carboxamides are also key intermediates in the synthesis of novel compounds, including those with potential biological activity, through further reactions of the carboxamide group. nih.gov

Investigation of Tautomerism and its Influence on Chemical Reactivity and Stability

N-unsubstituted pyrazoles, including 3,5-disubstituted derivatives, can exist as two different annular tautomers due to the migration of the proton between the two nitrogen atoms in the ring. nih.govmdpi.com This tautomerism is a critical factor that influences the compound's structure, stability, and chemical reactivity. nih.govmdpi.com

For 3,5-disubstituted pyrazoles with ester or amide groups, the preferred tautomer depends on the nature of the other substituent, solvent, and temperature. mdpi.comnih.gov In a study of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, X-ray crystallography and solid-state NMR confirmed that it exists as the 3-substituted tautomer in the solid state. nih.gov However, in solution, an equilibrium exists between the 3-substituted and 5-substituted tautomers, with the ratio being temperature-dependent. nih.gov

Theoretical calculations and NMR experiments on pyrazoles with methyl and ester/amide groups show that the tautomer where the ester or amide is at position 3 is generally preferred. mdpi.com The stability of a particular tautomer is influenced by factors such as intramolecular hydrogen bonding, aromaticity of the pyrazole ring, and intermolecular interactions. mdpi.com This equilibrium is significant because the two tautomers can exhibit different reactivities, potentially leading to different products in synthetic reactions. nih.gov

Biological Activities and Mechanistic Pharmacology of 3,5 Dimethyl 1h Pyrazole 1 Carboxamide and Its Analogues

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activities of pyrazole (B372694) carboxamide derivatives are significantly influenced by their chemical structures. Structure-Activity Relationship (SAR) studies are crucial for optimizing the bioactivity of these compounds, revealing how specific structural modifications can enhance potency and selectivity for various therapeutic and agricultural applications. The pyrazole ring and the amide bond are key structural elements that contribute to the wide range of biological activities observed in this class of compounds acs.org.

The type and position of substituents on the pyrazole and associated aromatic rings play a pivotal role in determining the biological potency and selectivity of pyrazole carboxamide analogues. Research has shown that even minor structural alterations can lead to drastic changes in biological activity nih.gov.

For instance, in the development of antifungal agents targeting the enzyme succinate dehydrogenase (SDH), the presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold was found to significantly increase antifungal activity nih.gov. Specifically, one study demonstrated that a compound featuring this scaffold was approximately 11-fold more potent against Rhizoctonia cerealis than the commercial SDH inhibitor thifluzamide nih.gov.

In the context of antimicrobial activity, substitutions on the pyrazole ring can modulate the compound's effectiveness. The addition of electron-withdrawing groups has been shown to enhance antinociceptive efficacy, a finding that can inform the design of more potent analgesic agents nih.gov. Similarly, for antitubercular activity, the strategic placement of substituents is critical. One study identified 1,3-diaryl substituted pyrazole-based carboxamides as potent inhibitors of Mycobacterium tuberculosis, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against various drug-resistant strains researchgate.net.

The position of the carboxamide group itself is also a critical determinant of activity. Studies comparing pyrazole-5-carboxamides and pyrazole-4-carboxamides revealed that some compounds in the former class (4a) exhibited higher insecticidal activity, while certain compounds in the latter class (4b) displayed stronger fungicidal activity acs.org. This suggests that the orientation of the pyrazole–acyl group is crucial for its interaction with different biological targets acs.org.

Specific structural variations in pyrazole carboxamide analogues are directly correlated with distinct biological responses. The strategic modification of different parts of the molecule allows for the fine-tuning of its activity towards a particular target or pathway.

In the development of cannabinoid CB1 receptor antagonists, analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) were synthesized to probe the requirements of the aminopiperidine region nih.gov. Modifications such as substituting alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths for the aminopiperidinyl moiety were explored to understand proximity and steric requirements at the receptor binding site nih.gov. A quantitative SAR study indicated that ligands exceeding a certain length (3 Å) in this region would have reduced potency and affinity nih.gov.

Molecular docking simulations have further elucidated these correlations. For antifungal pyrazole-aromatic carboxamides, docking studies indicated that the increased activity of certain compounds was due to favorable interactions within the active site of the target enzyme, SDH nih.gov. This computational analysis, combined with enzymatic bioassays, confirmed that these compounds share the same target as the commercial fungicide thifluzamide nih.gov.

Antimicrobial Activity (Antibacterial, Antifungal)

Pyrazole carboxamides and their derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a significant area of research for developing new therapeutic agents and crop protection chemicals acs.orgnih.gov. These compounds have shown efficacy against various bacterial and fungal strains, including those resistant to existing drugs nih.gov.

While pyrazole derivatives are known to be potent antimicrobial agents, the precise mechanism of action for many of these compounds against bacterial strains has not been fully elucidated nih.gov. However, some studies have provided insights into their potential modes of action. One identified mechanism involves the disruption of the bacterial cell wall, leading to cell lysis and death nih.gov.

The antibacterial activity is influenced by the substituents on the pyrazole ring ejmse.ro. For example, pyrazole-derived hydrazones have been developed as potent antimicrobial agents effective against drug-resistant strains like Acinetobacter baumannii nih.gov. Some pyrazole derivatives have also been found to act as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, which presents a validated target for antibacterial drugs nih.gov. The versatility of the pyrazole scaffold allows it to be incorporated into hybrid molecules, enhancing their potency and spectrum of activity nih.gov.

The data below shows the antibacterial activity of certain pyrazole derivatives against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Activity (Inhibition Zone Diameter mm) | Reference |

|---|---|---|---|

| Compound 1 (unspecified pyrazole derivative) | Escherichia coli | 32 mm | ejmse.ro |

| Compound 2 (unspecified pyrazole derivative) | Escherichia coli | 45 mm | ejmse.ro |

| Compound 3 (unspecified pyrazole derivative) | Escherichia coli | 40 mm | ejmse.ro |

| Compound 1 (unspecified pyrazole derivative) | Staphylococcus aureus | 17 mm | ejmse.ro |

| Compound 2 (unspecified pyrazole derivative) | Staphylococcus aureus | 6 mm | ejmse.ro |

| Compound 3 (unspecified pyrazole derivative) | Staphylococcus aureus | 10 mm | ejmse.ro |

| Compound 3 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide) | Escherichia coli | MIC: 0.25 µg/mL | nih.gov |

| Compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) | Streptococcus epidermidis | MIC: 0.25 µg/mL | nih.gov |

Pyrazole carboxamides have shown significant promise as antifungal agents, particularly as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain nih.govnih.govacs.org. Their efficacy has been demonstrated against a range of pathogenic fungi.

Aspergillus niger: Several studies have documented the antifungal activity of pyrazole derivatives against Aspergillus niger. One study reported that a synthesized pyrazole analogue, compound 2, exhibited high antifungal activity against A. niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard drug Clotrimazole nih.gov.

Fusarium oxysporum: This plant pathogenic fungus is a significant target for pyrazole-based fungicides. Research has shown that pyrazole derivatives exhibit excellent inhibitory activity against Fusarium oxysporum nih.gov. In one study, a novel pyrazole derivative containing a p-trifluoromethylphenyl moiety (compound 26) showed potent activity against F. oxysporum with an EC50 value of 6.986 μg/mL doaj.org. The introduction of isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring was also found to enhance antifungal activity doaj.org. Another study reported that the growth of F. oxysporum was completely inhibited at a concentration of 150 mg/liter of eugenol, providing a benchmark for fungistatic activity researchgate.net.

The table below summarizes the antifungal efficacy of selected pyrazole derivatives.

| Compound | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Compound 11ea (pyrazole-aromatic carboxamide) | Rhizoctonia cerealis | EC50 = 0.93 µg/mL | nih.gov |

| Compound 2 (unspecified pyrazole derivative) | Aspergillus niger | MIC = 1 µg/mL | nih.gov |

| Compound 26 (p-trifluoromethylphenyl pyrazole) | Fusarium oxysporum | EC50 = 6.986 µg/mL | doaj.org |

| Compound 26 (p-trifluoromethylphenyl pyrazole) | Botrytis cinerea | EC50 = 2.432 µg/mL | doaj.org |

| Compound SCU2028 (pyrazole carboxamide) | Rhizoctonia solani | EC50 = 0.022 mg/L | nih.govacs.org |

Anti-inflammatory Activity

Derivatives of pyrazole are well-recognized for their anti-inflammatory properties, with some compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation nih.govnih.gov.

A study of novel pyrazole analogues found that the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated better anti-inflammatory activity compared to the standard drug Diclofenac sodium nih.gov. The anti-inflammatory effect of pyrazole analogues can be assessed through various in vivo models, such as the carrageenan-induced paw edema model in rats researchgate.net. In this model, pyrazole derivatives have shown significant edema inhibition semanticscholar.org.

The mechanism often involves the selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs nih.govsemanticscholar.org. For example, a series of pyrazole derivatives were found to be more potent against the COX-2 isozyme than COX-1 and showed significant in vivo anti-inflammatory activity, with edema inhibition ranging from 51-86% after 3 hours, comparable to the selective COX-2 inhibitor celecoxib (60.6%) semanticscholar.org. The length of carbon chains and the nature of substituents on the pyrazole ring play important roles in modulating this activity semanticscholar.org.

The table below presents the anti-inflammatory activity of selected pyrazole derivatives.

| Compound | Activity Metric | Result | Reference |

|---|---|---|---|

| Compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) | Comparison to Standard | Better activity than Diclofenac sodium | nih.gov |

| Compound 33 (1,5-diaryl pyrazole) | Edema Inhibition | 39% | nih.gov |

| Celecoxib (Reference Drug) | Edema Inhibition | 82% | nih.gov |

| Compounds 8a-8f (pyrazole derivatives) | Edema Inhibition (3h) | 51-86% | semanticscholar.org |

| Celecoxib (Reference Drug) | Edema Inhibition (3h) | 60.6% | semanticscholar.org |

Anticancer and Antiproliferative Activity.

Recent research has highlighted the potential of 3,5-Dimethyl-1H-pyrazole-1-carboxamide and its analogues as promising candidates for anticancer drug development. najah.edu These compounds have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The versatility of the pyrazole scaffold allows for structural modifications that can enhance their biological activity, making them a subject of extensive investigation in medicinal chemistry. najah.edusrrjournals.com

Evaluation of Cytotoxic Effects Against Various Cancer Cell Lines (e.g., HepG2, A549, MCF-7, K-562, CCRF-CEM).

The cytotoxic potential of this compound and its derivatives has been evaluated against several human cancer cell lines, revealing a broad spectrum of activity. For instance, various pyrazole analogues have shown notable inhibitory effects against hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines. srrjournals.com

Specifically, certain pyrazole derivatives have been reported to be particularly effective against lung cell carcinoma (A549). srrjournals.com In studies involving leukemia cell lines, pyrazole compounds have demonstrated significant antiproliferative activity against both K-562 (chronic myeloid leukemia) and CCRF-CEM (acute lymphoblastic leukemia) cells. nih.govresearchgate.net The cytotoxic effects are often dose-dependent, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov

To illustrate the cytotoxic profile of these compounds, the following table summarizes the observed activities against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound Analogues Against Various Cancer Cell Lines

| Cancer Cell Line | Cell Line Type | Observed Activity |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Moderate to good cytotoxicity reported for various pyrazole derivatives. srrjournals.com |

| A549 | Lung Carcinoma | Pyrazole derivatives have shown particular effectiveness against this cell line. srrjournals.com |

| MCF-7 | Breast Adenocarcinoma | Several pyrazole analogues have exhibited promising anticancer activity with IC50 values in the micromolar range. srrjournals.com |

| K-562 | Chronic Myeloid Leukemia | Pyrazole derivatives have been shown to induce cytotoxic effects and apoptosis. researchgate.netnih.gov |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Pyrazole analogues have demonstrated antiproliferative effects. nih.gov |

Molecular Docking Studies for Potential Molecular Target Identification (e.g., VEGFR-2, cruzipain).

To elucidate the mechanisms underlying their anticancer activity, molecular docking studies have been employed to identify potential molecular targets of this compound and its analogues. These computational methods help in understanding the binding interactions between the compounds and specific protein targets that are crucial for cancer cell proliferation and survival.

One of the key targets investigated is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Molecular docking studies have shown that pyrazole derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity.

Another interesting target that has been explored, although primarily in the context of antiparasitic activity, is cruzipain, the major cysteine protease of Trypanosoma cruzi. nih.govnih.govnih.gov The rationale for including this target in anticancer research stems from the broader investigation of the pharmacological potential of pyrazole scaffolds. Docking studies have revealed that pyrazole-containing compounds can fit into the active site of cruzipain, suggesting a potential for enzyme inhibition. nih.govnih.govnih.gov This highlights the diverse range of biological targets that can be modulated by this class of compounds.

Antidiabetic and Metabolic Disorder Modulation.

Beyond their anticancer properties, derivatives of 3,5-dimethylpyrazole (B48361) have also been investigated for their potential in managing metabolic disorders, particularly diabetes.

Modulation of Plasma Free Fatty Acids.

3,5-Dimethylpyrazole is recognized as a potent antilipolytic agent. nih.gov It exerts its effects by inhibiting the breakdown of triglycerides in adipose tissue, which in turn leads to a reduction in the levels of plasma free fatty acids (FFAs). nih.gov Elevated levels of plasma FFAs are associated with insulin resistance, a hallmark of type 2 diabetes. nih.govnih.govmdpi.comnih.govsemanticscholar.org By modulating FFA concentrations, 3,5-dimethylpyrazole can influence glucose metabolism and insulin sensitivity.

Research has shown that this compound can inhibit insulin release from pancreatic islets in response to various secretagogues, including glucose and cyclic adenosine monophosphate (cAMP) agonists. nih.gov This suggests that endogenous lipolysis within the beta-cells plays a crucial role in the signaling pathways that control insulin secretion, and that 3,5-dimethylpyrazole can interfere with this process. nih.gov

Nitrification Inhibition in Soil and Impact on Enzyme Activities.

In the field of agricultural science, 3,5-dimethylpyrazole (DMP) and its derivatives, including this compound, are well-known for their role as nitrification inhibitors. mdpi.comresearchgate.net These compounds are added to nitrogen-based fertilizers to slow down the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This delay in nitrification helps to reduce nitrogen loss from the soil through leaching and denitrification, thereby improving fertilizer efficiency and mitigating environmental pollution. nih.gov

Effects on Soil Nitrate Reductase, Nitrite Reductase, and Dehydrogenase Activities.

The application of 3,5-dimethylpyrazole to soil has a significant impact on the activity of several key enzymes involved in the nitrogen cycle. Studies have demonstrated that DMP effectively decreases the activity of soil nitrate reductase, the enzyme responsible for the conversion of nitrate to nitrite. mdpi.comfao.orgresearchgate.net This effect is dose-dependent, with higher concentrations of DMP leading to a greater reduction in nitrate reductase activity. mdpi.comfao.orgresearchgate.net

Conversely, DMP has been shown to increase the activity of soil nitrite reductase and dehydrogenase. mdpi.comfao.orgresearchgate.net Nitrite reductase is involved in the further reduction of nitrite, while dehydrogenase activity is a general indicator of microbial activity in the soil. The increase in these enzyme activities suggests that while DMP specifically inhibits nitrification, it may stimulate other microbial processes. mdpi.comfao.orgresearchgate.net The effects of DMP on these soil enzyme activities are summarized in the table below.

Table 2: Effect of 3,5-Dimethylpyrazole (DMP) on Soil Enzyme Activities

| Enzyme | Effect of DMP Application |

|---|---|

| Nitrate Reductase | Decreased activity. mdpi.comfao.orgresearchgate.net |

| Nitrite Reductase | Increased activity. mdpi.comfao.orgresearchgate.net |

| Dehydrogenase | Increased activity. mdpi.comfao.orgresearchgate.net |

Other Documented Biological Activities (e.g., Antioxidant, Analgesic, Antitubercular, Antileishmanial, Enzyme Inhibition, Anticonvulsant, Neuroprotective)

The pyrazole scaffold is a versatile building block in medicinal chemistry, and its derivatives, including this compound and its analogues, have been investigated for a wide spectrum of pharmacological activities. mdpi.com

Antioxidant Activity The pyrazole nucleus is a key feature in the development of antioxidant agents. nih.gov Pyrazole derivatives, alone or combined with other pharmacophores, often exhibit significant antioxidant and radical scavenging properties. nih.govresearchgate.net A study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives assessed their antioxidant potential using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. Several compounds demonstrated notable radical-scavenging activity, with the most potent derivatives showing up to 96.64% inhibition at a concentration of 80 mg/mL. researchgate.net

Analgesic Activity Certain pyrazole derivatives have been identified as potent analgesics. rjpbr.comresearchgate.net The well-known analgesic drug difenamizole contains a pyrazole core. researchgate.net In a recent study, novel pyrazole-1-carboxamide derivatives were developed as Gi-biased µ-opioid receptor (MOR) agonists. One optimized compound, 17a, showed potent analgesic effects in rodent models of neuropathic pain without recruiting the β-arrestin pathway, which is associated with common opioid side effects. nih.gov

Antitubercular Activity The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents. japsonline.com Pyrazole-carboxamides have shown promise in this area. Several series of pyrazole-4-carboxamide derivatives have been synthesized and tested against the Mtb H37Rv strain, with some compounds exhibiting significant antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/ml. japsonline.comjapsonline.com Similarly, analogues of N,1-diphenyl-4,5-dihydro-1H- rsc.orgbenzothiepino[5,4-c]pyrazole-3-carboxamide showed moderate inhibitory activities against Mtb H37Rv, with MIC values around 7.8-8.2 μM. rsc.org Another class, pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives, displayed excellent potency against both drug-susceptible and drug-resistant Mtb strains, with some compounds having MIC values below 0.002 μg/mL. nih.gov

Antileishmanial Activity The search for new drugs against leishmaniasis, a disease caused by Leishmania protozoa, is ongoing due to the inefficiency of current treatments. scielo.br Pyrazole derivatives have been explored as a potential solution. A series of 1-aryl-1H-pyrazole-4-carboximidamides were synthesized and evaluated for their in vitro antileishmanial activity. scielo.brresearchgate.net One brominated derivative, in particular, showed a promising activity profile combined with low cytotoxicity, marking it as a lead compound for further development. researchgate.net

Enzyme Inhibition Pyrazole-carboxamides have been identified as inhibitors of various enzymes. Analogues bearing a sulfonamide moiety are potent inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, with Ki values in the low micromolar to nanomolar range. nih.gov Another study reported on the inhibition of nitric oxide synthase (NOS) isoforms by 1H-Pyrazole-1-carboxamidine (PCA) and its methylated derivatives. PCA was a potent inhibitor of all NOS isoforms, while substituted versions like 4-methyl-PCA showed selectivity towards the inducible NOS (iNOS) isoform. nih.gov